(Bromomethyl)trimethylsilane
Overview
Description
(Bromomethyl)trimethylsilane is a chemical compound that is used in various organic synthesis processes. It is known for its reactivity and serves as a building block in the synthesis of more complex molecules. The compound is characterized by the presence of a bromomethyl group attached to a trimethylsilyl group, which imparts unique physical and chemical properties that are exploited in synthetic chemistry.
Synthesis Analysis
The synthesis of compounds related to (bromomethyl)trimethylsilane often involves the use of lithium reagents. For instance, bis(trimethylsilyl)bromomethyllithium reacts with aldehydes to yield α-bromovinyltrimethylsilanes, which are useful intermediates in organic synthesis . Another related compound, hexakis(trimethylsilyl)disilane, can be synthesized through the reaction of tris(trimethylsilyl)silyllithium with 1,2-dibromoethane . These methods demonstrate the versatility of trimethylsilyl-containing compounds in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of (bromomethyl)trimethylsilane derivatives can be complex, and their characterization often involves advanced spectroscopic techniques. For example, a novel (Z)-2,8-dibromo-9-(bromomethylene)-3,5,5-trimethyl-6,7,8,9-tetrahydro-5H-benzo annulene was characterized using NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction . Theoretical methods such as density functional theory (DFT) are also employed to determine optimized structure parameters and compare them with experimental data .
Chemical Reactions Analysis
(Bromomethyl)trimethylsilane and its derivatives participate in a variety of chemical reactions. For instance, 3-bromo-2-trimethylsilyl-1-propene reacts with electrophiles in the presence of zinc to yield functionalized vinylsilanes . The reactivity of (bromomethyl)trimethylsilane with strong acids like fluorosulfonic acid has been studied, revealing a stepwise cleavage of alkyl groups from the silicon atom . These reactions highlight the reactivity of the bromomethyl and trimethylsilyl groups in different chemical environments.
Physical and Chemical Properties Analysis
The physical and spectral properties of trimethylsilyl compounds are of significant interest. Hexakis(trimethylsilyl)disilane, a related compound, has been studied for its physical and spectral properties, which include its reactivity towards lithium and methyllithium, leading to cleavage of the Si-Si bond . The electronic properties, such as HOMO and LUMO energies, and molecular electrostatic potential (MEP) of related compounds are also investigated to understand their reactivity and stability .
Scientific Research Applications
Chemical Reactions and Cleavage
- (Bromomethyl)trimethylsilane undergoes stepwise cleavage when reacting with strong acids like fluorosulfonic acid, showing exclusive methyl cleavage initially. This reaction is important in understanding the behavior of alkyl groups in organometallic chemistry (Harbordt & O'brien, 1976).
Material Science Applications
- Trimethylsilane compounds, similar to (Bromomethyl)trimethylsilane, are used in depositing dielectric thin films for semiconductor technology. They are particularly effective in creating low-permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides, crucial for advanced device interconnection schemes (Loboda, 1999).
Synthesis of Organic Compounds
- The compound plays a role in the synthesis of various organic compounds. For instance, its reaction with lithium metal results in the formation of trans-bis(trimethylsilyl)ethylene, demonstrating efficient conversion to lithium reagents (Husk & Velitchko, 1973).
- It is used in Grignard syntheses for protecting terminal ethynyl groups. This method is effective in preparing compounds with specific functional groups and has been used in synthesizing a variety of organometallic compounds (Eaborn, Thompson, & Walton, 1967).
Catalysis and Coupling Reactions
- Trimethylsilane-based compounds are used in gold-catalyzed oxidative coupling reactions with arylsilanes, demonstrating their effectiveness in intramolecular electrophilic aromatic substitution mechanisms (Brenzovich, Brazeau, & Toste, 2010).
- (Bromomethyl)trimethylsilane is highly selective for P–O silyldealkylation in mixed carboxylate–phosphonate alkyl esters, useful for preparing various phosphonates (McKenna & Schmidhuser, 1980).
Synthesis of Alkoxymethylsilanes
- Bromination of (methoxymethyl)trimethylsilane followed by alcohol substitution is a novel method to synthesize alkoxymethylsilanes. This method is significant for the formation of acetals and subsequent chemical reactions (Suga, Miyamoto, Watanabe, & Yoshida, 1999).
Safety And Hazards
(Bromomethyl)trimethylsilane is a highly flammable liquid and vapor. It causes severe skin burns and eye damage . Safety measures should be taken to avoid breathing its mist, gas, or vapors. It should not come into contact with skin or eyes. Personal protective equipment should be used, and adequate ventilation should be ensured .
properties
IUPAC Name |
bromomethyl(trimethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11BrSi/c1-6(2,3)4-5/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAUYCZBWABOLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11BrSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066344 | |
Record name | Silane, (bromomethyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Bromomethyl)trimethylsilane | |
CAS RN |
18243-41-9 | |
Record name | (Bromomethyl)trimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18243-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, (bromomethyl)trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018243419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, (bromomethyl)trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, (bromomethyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.